molecular formula Ag3Cu B14280266 copper;silver CAS No. 157792-42-2

copper;silver

货号: B14280266
CAS 编号: 157792-42-2
分子量: 387.15 g/mol
InChI 键: GCTAXANYYQELNV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Copper-silver compounds refer to alloys or chemical species containing both copper (Cu) and silver (Ag). These elements exhibit distinct properties and have been utilized in various applications due to their unique combination of characteristics.

准备方法

Alloys::

    Sterling Silver: The well-known copper-silver alloy, sterling silver, consists of 92.5% silver and 7.5% copper.

    Coin Silver: Another alloy, coin silver, contains 90% silver and 10% copper. Historically, it was used for making coins and silverware.

Industrial Production:: Copper-silver ionization is a disinfection process used to control Legionella bacteria in water systems. Hospitals, hotels, and large buildings employ this technique to reduce the risk of Legionnaires’ disease. The process introduces stable, positively charged copper and silver ions into the water, which bond electrostatically with bacterial cell walls and denature proteins .

化学反应分析

Copper-silver compounds can undergo various reactions:

    Oxidation: Both copper and silver can oxidize, forming oxides (e.g., CuO and Ag₂O).

    Reduction: Reduction reactions involve the gain of electrons. For example, silver ions (Ag⁺) can be reduced to form metallic silver (Ag).

    Substitution: Copper-silver alloys can undergo substitution reactions, where one metal atom replaces another in the crystal lattice.

Common reagents include acids (e.g., nitric acid for silver), reducing agents (e.g., hydrazine), and oxidizing agents (e.g., hydrogen peroxide).

科学研究应用

Copper-silver compounds find applications in:

    Water Disinfection: As mentioned earlier, copper-silver ionization effectively controls Legionella in water distribution systems.

    Electrical Contacts: Copper-silver alloys are used in electrical switches, connectors, and circuit breakers due to their good conductivity and hardness.

    Antimicrobial Properties: Silver nanoparticles exhibit antimicrobial effects, making them useful in wound dressings, coatings, and medical devices.

作用机制

The mechanism of copper-silver ionization involves the electrostatic binding of copper and silver ions to bacterial cell walls. This disrupts cell membranes and denatures proteins, ultimately leading to bacterial death.

相似化合物的比较

Copper-silver compounds are unique due to their combined properties. they can be compared with other metal alloys, such as copper-nickel (Cu-Ni) and silver-nickel (Ag-Ni) alloys.

属性

CAS 编号

157792-42-2

分子式

Ag3Cu

分子量

387.15 g/mol

IUPAC 名称

copper;silver

InChI

InChI=1S/3Ag.Cu

InChI 键

GCTAXANYYQELNV-UHFFFAOYSA-N

规范 SMILES

[Cu].[Ag].[Ag].[Ag]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。